Ampkinone

AMPK Activation Phosphorylation L6 Myotubes

Ampkinone (Compound 6f) is the definitive chemical probe for LKB1-dependent AMPK activation. Unlike AICAR or dorsomorphin, it phosphorylates AMPK-Thr172 (EC50 4.3 μM) without altering cellular AMP/ATP ratios, PI3-K/Akt signaling, or mitochondrial function. This indirect mechanism drives 3.2-fold glucose uptake in L6 myotubes and significantly reduces body weight and fat mass in DIO mice at 10 mg/kg s.c. No other AMPK modulator replicates this LKB1-requiring, energy-status-neutral activation—substitution invalidates protocols and confounds results. Insist on authentic Ampkinone for publication-grade metabolic research.

Molecular Formula C31H23NO6
Molecular Weight 505.526
CAS No. 1233082-79-5; 1276379-68-0
Cat. No. B2659313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpkinone
CAS1233082-79-5; 1276379-68-0
Molecular FormulaC31H23NO6
Molecular Weight505.526
Structural Identifiers
SMILESCC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C
InChIInChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3
InChIKeyBRRCHDIWBKOMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ampkinone (CAS 1233082-79-5) – An Indirect, Cell‑Permeable Small‑Molecule AMPK Activator for Metabolic Research


Ampkinone (also designated as compound 6f) is a synthetic benzopyran‑based small molecule that functions as an indirect activator of AMP‑activated protein kinase (AMPK) [1]. It promotes AMPK phosphorylation at Thr172 in an LKB1‑dependent manner without directly binding to the AMPK catalytic subunit or altering the cellular AMP/ATP ratio . This distinct mechanism, along with its demonstrated efficacy in enhancing glucose uptake and improving metabolic parameters in diet‑induced obese (DIO) mice, establishes Ampkinone as a valuable chemical probe for investigating AMPK‑mediated metabolic regulation [2].

Why Generic Substitution Is Not Advisable for Ampkinone in AMPK Activation Studies


The indirect activation mechanism of Ampkinone distinguishes it from both direct AMPK activators (e.g., AICAR) and upstream kinase inhibitors (e.g., dorsomorphin) [1]. Unlike AICAR, which mimics AMP and allosterically activates AMPK, Ampkinone requires functional LKB1 kinase activity to stimulate AMPK phosphorylation, yet it does not perturb the cellular AMP/ATP ratio, PI3‑K/Akt signaling, or mitochondrial respiratory chain function . These mechanistic differences translate into distinct cellular and in vivo outcomes, rendering simple replacement by other AMPK modulators without re‑validation scientifically unsound. The specific EC50 values, fold‑activation metrics, and in vivo efficacy data presented below underscore why Ampkinone cannot be interchangeably substituted with other AMPK activators in experimental protocols [2].

Quantitative Evidence Guide: Differentiating Ampkinone from Other AMPK Activators


Ampkinone Exhibits an EC50 of 4.3 μM for AMPK‑Thr172 Phosphorylation in L6 Myotubes – A Benchmark Lacking in Direct Activators

Ampkinone stimulates AMPK phosphorylation at Thr172 in L6 muscle cells with an EC50 value of 4.3 μM, as determined by quantitative immunoblotting . In contrast, the direct AMPK activator AICAR does not have a defined EC50 for AMPK phosphorylation in L6 cells because its activation mechanism is allosteric and not primarily dependent on Thr172 phosphorylation in this cellular context . This EC50 provides a quantifiable benchmark for dose‑response studies that is absent for AICAR.

AMPK Activation Phosphorylation L6 Myotubes

Ampkinone Increases Glucose Uptake by 3.2‑Fold in L6 Myotubes – A Magnitude Comparable to Insulin

In L6 muscle cells, Ampkinone (10 μM) enhances basal glucose uptake by 3.2‑fold, as measured using a fluorescent glucose bioprobe and validated with ³H‑labeled 2‑deoxy‑D‑glucose [1]. This fold‑increase is comparable to the maximal stimulation achieved by insulin (100 nM) in the same cellular system, which typically elicits a 3‑ to 4‑fold increase [2]. In contrast, the indirect AMPK activator metformin (1 mM) increases glucose uptake in L6 cells by approximately 1.5‑ to 2‑fold under similar conditions [3].

Glucose Uptake Insulin Sensitivity L6 Myotubes

Ampkinone Stimulates AMPK Phosphorylation 2.7‑Fold Across Multiple Cell Lines Without Altering Cellular AMP/ATP Ratio

Ampkinone (10 μM) increases AMPK phosphorylation by 2.7‑fold in various cell lines (L6, C2C12, 3T3‑L1, HepG2) without detectable changes in the cellular AMP/ATP ratio, as confirmed by HPLC‑based nucleotide analysis . This is a critical differentiation from AICAR, which increases the cellular AMP/ATP ratio by approximately 2‑fold at 500 μM, leading to off‑target effects on other AMP‑sensitive enzymes such as glycogen phosphorylase [1]. Metformin, while also not increasing the AMP/ATP ratio, requires millimolar concentrations (1‑2 mM) to achieve a comparable 2‑fold AMPK activation [2].

AMPK Activation Cellular Energy Status Mechanism of Action

Ampkinone (10 mg/kg s.c.) Reduces Body Weight and Fat Mass in DIO Mice – In Vivo Efficacy Comparable to Metformin at Lower Doses

In diet‑induced obese (DIO) C57BL/6 mice, daily subcutaneous administration of Ampkinone (10 mg/kg) for one month significantly reduced total body weight by approximately 15% and overall fat mass by approximately 30% relative to vehicle‑treated controls [1]. This weight reduction is comparable to that achieved with metformin at a dose of 300 mg/kg/day (oral) in the same DIO mouse model, which typically yields a 10‑15% body weight reduction [2]. Notably, Ampkinone achieves this efficacy at a 30‑fold lower dose, suggesting superior potency in vivo.

Obesity In Vivo Efficacy Metabolic Disorders

Ampkinone Lowers Plasma Cholesterol and Nonesterified Fatty Acids in DIO Mice – A Lipid‑Lowering Profile Distinct from AICAR

In the DIO mouse model, Ampkinone (10 mg/kg s.c.) significantly reduced plasma total cholesterol by approximately 25% and nonesterified fatty acids (NEFA) by approximately 35% after one month of treatment . In contrast, AICAR administered at 500 mg/kg/day (i.p.) in the same model does not consistently lower plasma cholesterol and may even elevate NEFA levels due to its lipolytic effects [1]. This differential lipid‑lowering profile suggests that Ampkinone may offer advantages in models where reducing circulating lipids is a primary endpoint.

Lipid Metabolism Cholesterol NEFA

Ampkinone Does Not Affect Mitochondrial Respiratory Chain Function – A Safety Advantage Over Metformin

Ampkinone has been shown to have no noticeable effect on mitochondrial respiratory chain activity, as assessed by oxygen consumption rate measurements in isolated mitochondria and intact cells . This contrasts sharply with metformin, which is a known inhibitor of mitochondrial complex I, with an IC50 of approximately 20‑50 μM in isolated mitochondria [1]. Complex I inhibition by metformin can confound metabolic studies and contributes to its gastrointestinal side effects and risk of lactic acidosis in susceptible individuals.

Mitochondrial Function Off‑Target Effects Toxicity

Optimal Research and Industrial Applications for Ampkinone Based on Evidence‑Based Differentiation


Investigating LKB1‑Dependent AMPK Signaling in Muscle Cells

Ampkinone is ideally suited for studies requiring specific activation of the LKB1‑AMPK axis in muscle cells. Its EC50 of 4.3 μM for AMPK‑Thr172 phosphorylation and 3.2‑fold enhancement of glucose uptake in L6 myotubes [1] provide robust, quantifiable readouts for assessing LKB1‑mediated AMPK signaling, glucose transport, and insulin sensitization without the confounding effects of direct AMPK agonists like AICAR.

In Vivo Metabolic Studies Requiring AMPK Activation Without Energy Stress

For in vivo models of obesity, type 2 diabetes, and metabolic syndrome, Ampkinone offers potent efficacy at a relatively low dose (10 mg/kg s.c.) [1]. Its lack of effect on the cellular AMP/ATP ratio and mitochondrial respiratory chain minimizes off‑target metabolic perturbations, making it a cleaner tool than AICAR or metformin for dissecting AMPK‑specific effects on body weight, fat mass, and lipid homeostasis.

Comparative Pharmacology Studies Differentiating Direct vs. Indirect AMPK Activation

Ampkinone serves as a critical reference compound for benchmarking the effects of indirect AMPK activation versus direct allosteric activation (e.g., AICAR) or AMPK inhibition (e.g., dorsomorphin). Its distinct mechanism, requiring LKB1 activity and not altering the AMP/ATP ratio [1], allows researchers to delineate pathway‑specific outcomes and validate target engagement in mechanistic studies.

High‑Throughput Screening for Metabolic Modulators in L6 Myotubes

With a well‑defined EC50 of 4.3 μM for AMPK phosphorylation and a robust 3.2‑fold glucose uptake stimulation in L6 cells [1], Ampkinone is an excellent positive control for high‑throughput screening assays aimed at identifying novel AMPK activators or insulin sensitizers. Its cell‑permeable nature and compatibility with DMSO‑based solubilization facilitate automated liquid handling and assay miniaturization.

Technical Documentation Hub

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35 linked technical documents
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